1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid
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Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene moiety linked to a cyclopentane ring via a carbonyl-amino group . The fluorene moiety is attached to the carbonyl group through a methoxy linkage .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a methoxy group, a carbonyl group, an amino group, and a cyclopentane ring . The fluorene moiety is a polycyclic aromatic hydrocarbon, which contributes to the compound’s aromaticity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 379.46 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structure to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid, have been used as surfactants for carbon nanotubes. These compounds interact with carbon nanotubes and can be converted into enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions, demonstrating their potential in nanotechnology applications (Cousins et al., 2009).
Synthesis of Oligomers from Amino Acid Analogues
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, structurally related to the compound , have been utilized in the synthesis of oligomers derived from neuraminic acid analogues. These monomer units have been incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers, highlighting their relevance in synthetic chemistry (Gregar & Gervay-Hague, 2004).
Peptide Synthesis
Compounds structurally similar to this compound have been used in the synthesis of peptides. Specifically, N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids have been employed for preparing peptides with reversibly protected peptide bonds, useful in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).
Safety and Hazards
Mechanism of Action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids , it may act as a protective group for amino acids during peptide synthesis. The Fmoc group is typically removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
The compound may be involved in the biochemical pathway of peptide synthesis, particularly in the step of amino acid protection. The Fmoc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions . The downstream effects would be the successful addition of an amino acid to a growing peptide chain.
Result of Action
The primary result of the compound’s action would be the successful protection of an amino group during peptide synthesis, allowing for the controlled formation of peptide bonds . This contributes to the synthesis of precise peptide sequences, which is crucial in biological research and pharmaceutical development.
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which are required for its removal . Therefore, the pH of the environment would be a critical factor. Additionally, temperature and solvent conditions may also affect the compound’s stability and reactivity.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-22(2)11-12-23(14-22,20(25)26)24-21(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQMALPCSWOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698108-29-0 |
Source
|
Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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